
N-(3-acetylphenyl)-2-(2,4-dichloro-6-methylphenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-acetylphenyl)-2-(2,4-dichloro-6-methylphenoxy)acetamide is a synthetic organic compound It is characterized by the presence of an acetyl group attached to a phenyl ring, and a dichloro-methylphenoxy group attached to an acetamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-2-(2,4-dichloro-6-methylphenoxy)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-acetylphenylamine and 2,4-dichloro-6-methylphenol.
Formation of Intermediate: The 2,4-dichloro-6-methylphenol is reacted with chloroacetyl chloride to form 2-(2,4-dichloro-6-methylphenoxy)acetyl chloride.
Final Product: The intermediate is then reacted with 3-acetylphenylamine in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors may be employed.
化学反应分析
Types of Reactions
N-(3-acetylphenyl)-2-(2,4-dichloro-6-methylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
N-(3-acetylphenyl)-2-(2,4-dichloro-6-methylphenoxy)acetamide may have applications in:
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe in molecular biology.
Medicine: Possible applications in drug development or as a pharmacological agent.
Industry: Use in the production of specialty chemicals or materials.
作用机制
The mechanism of action of N-(3-acetylphenyl)-2-(2,4-dichloro-6-methylphenoxy)acetamide would depend on its specific application. For example, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and affecting biological pathways.
相似化合物的比较
Similar Compounds
- N-(3-acetylphenyl)-2-(2,4-dichlorophenoxy)acetamide
- N-(3-acetylphenyl)-2-(2,4-dichloro-6-ethylphenoxy)acetamide
Uniqueness
N-(3-acetylphenyl)-2-(2,4-dichloro-6-methylphenoxy)acetamide is unique due to the specific arrangement of its functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
属性
CAS 编号 |
6264-68-2 |
|---|---|
分子式 |
C6H7IN2 |
分子量 |
234.04 g/mol |
IUPAC 名称 |
4-iodobenzene-1,3-diamine |
InChI |
InChI=1S/C6H7IN2/c7-5-2-1-4(8)3-6(5)9/h1-3H,8-9H2 |
InChI 键 |
SCLFNMKBTWCIFA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1OCC(=O)NC2=CC=CC(=C2)C(=O)C)Cl)Cl |
规范 SMILES |
C1=CC(=C(C=C1N)N)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[4-[3-(Benzylcarbamoyl)phenyl]phenyl] acetate](/img/structure/B1658847.png)
methanone](/img/structure/B1658849.png)
![Cyanamide, [[(4-methoxyphenyl)(2-oxo-2-phenylethyl)amino]methylene]-](/img/structure/B1658850.png)
![6-(furan-2-yl)-5-(2-methylpropanoyl)-9-phenyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B1658851.png)
![Benzoic acid, 3-[(mercaptoacetyl)amino]-](/img/structure/B1658852.png)
![2-(1-Methylindol-3-yl)sulfonyl-1-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B1658854.png)
![(5Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-[(2-hydroxyquinolin-3-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B1658856.png)
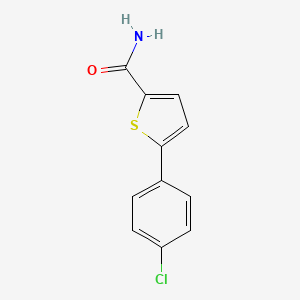
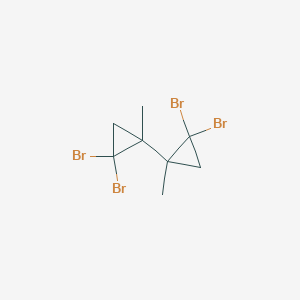
![4-[(E)-(3-Iodo-4,5-dimethoxyphenyl)methylideneamino]-4-azatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione](/img/structure/B1658861.png)
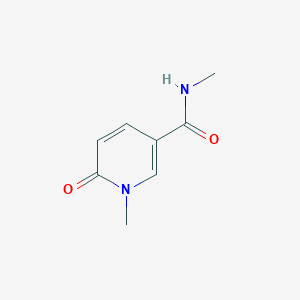
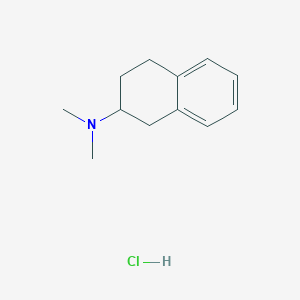
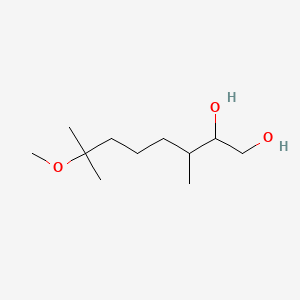
![Spiro[4.5]decan-7-amine hydrochloride](/img/structure/B1658869.png)
